(2S)-pent-4-yn-2-amine hydrochloride
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Overview
Description
(2S)-pent-4-yn-2-amine hydrochloride is a chemical compound with a specific stereochemistry, indicating that it is the (S)-enantiomer of pent-4-yn-2-amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-pent-4-yn-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Amine Introduction: The alkyne is then subjected to amination reactions to introduce the amine group at the desired position.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries to ensure the formation of the (S)-enantiomer.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-pent-4-yn-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(2S)-pent-4-yn-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-pent-4-yn-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R)-pent-4-yn-2-amine hydrochloride: The ®-enantiomer of the same compound, which may have different biological activity and properties.
Pent-4-yn-2-amine: The non-chiral version of the compound, lacking the specific stereochemistry.
Other Alkynyl Amines: Compounds with similar structures but different substituents or stereochemistry.
Uniqueness
(2S)-pent-4-yn-2-amine hydrochloride is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
CAS No. |
2648868-43-1 |
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Molecular Formula |
C5H10ClN |
Molecular Weight |
119.59 g/mol |
IUPAC Name |
(2S)-pent-4-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h1,5H,4,6H2,2H3;1H/t5-;/m0./s1 |
InChI Key |
AQUFZQMGVFGIFO-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](CC#C)N.Cl |
Canonical SMILES |
CC(CC#C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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